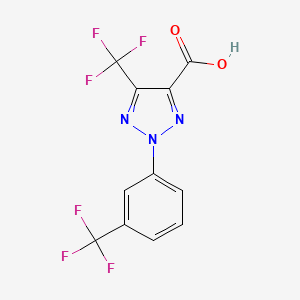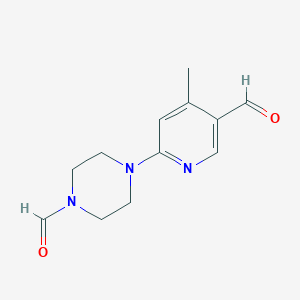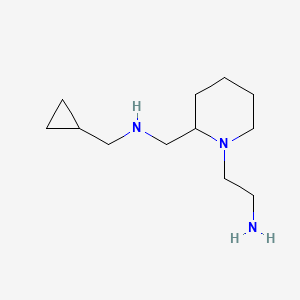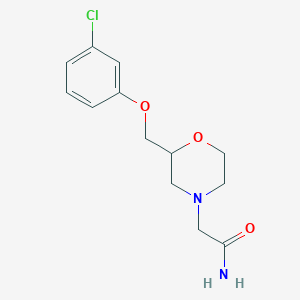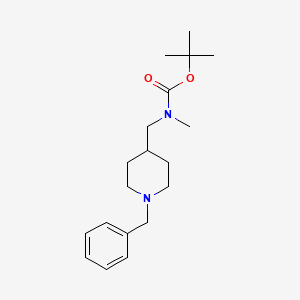
2-((2,3-Difluorophenoxy)methyl)-1,3-dioxolane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
El 2-((2,3-Difluorofenoxi)metil)-1,3-dioxolano es un compuesto orgánico que se caracteriza por la presencia de un anillo dioxolano y un grupo difluorofenoxi
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La síntesis del 2-((2,3-Difluorofenoxi)metil)-1,3-dioxolano generalmente implica la reacción del 2,3-difluorofenol con epiclorhidrina en presencia de una base, seguida de ciclización para formar el anillo dioxolano. Las condiciones de reacción a menudo incluyen el uso de solventes como diclorometano o tolueno y catalizadores como carbonato de potasio .
Métodos de producción industrial
La producción industrial de este compuesto puede implicar rutas sintéticas similares, pero a mayor escala, con optimizaciones para el rendimiento y la pureza. El uso de reactores de flujo continuo y sistemas automatizados puede mejorar la eficiencia y la escalabilidad del proceso de producción.
Análisis De Reacciones Químicas
Tipos de reacciones
El 2-((2,3-Difluorofenoxi)metil)-1,3-dioxolano puede someterse a diversas reacciones químicas, incluyendo:
Oxidación: El compuesto puede oxidarse para formar cetonas o aldehídos correspondientes.
Reducción: Las reacciones de reducción pueden producir alcoholes u otras formas reducidas.
Sustitución: Las reacciones de sustitución nucleofílica pueden ocurrir en el grupo difluorofenoxi.
Reactivos y condiciones comunes
Oxidación: Los agentes oxidantes comunes incluyen permanganato de potasio y trióxido de cromo.
Reducción: Los agentes reductores como hidruro de litio y aluminio o borohidruro de sodio se utilizan a menudo.
Sustitución: Reactivos como hidruro de sodio o terc-butóxido de potasio pueden facilitar las reacciones de sustitución.
Principales productos formados
Los principales productos formados a partir de estas reacciones dependen de las condiciones y reactivos específicos utilizados. Por ejemplo, la oxidación puede producir cetonas, mientras que la reducción puede producir alcoholes.
Aplicaciones Científicas De Investigación
El 2-((2,3-Difluorofenoxi)metil)-1,3-dioxolano tiene varias aplicaciones de investigación científica:
Química: Se utiliza como intermedio en la síntesis de moléculas orgánicas más complejas.
Biología: El compuesto puede usarse en el estudio de las interacciones enzimáticas y las vías metabólicas.
Industria: Se utiliza en la producción de productos químicos y materiales especiales.
Mecanismo De Acción
El mecanismo por el cual el 2-((2,3-Difluorofenoxi)metil)-1,3-dioxolano ejerce sus efectos implica interacciones con objetivos moleculares específicos. El grupo difluorofenoxi puede participar en enlaces de hidrógeno y otras interacciones, influyendo en la reactividad y la actividad biológica del compuesto. Las vías involucradas pueden incluir la inhibición o activación enzimática, dependiendo del contexto de su uso.
Comparación Con Compuestos Similares
Compuestos similares
2-((4-Bromo-2,3-difluorofenoxi)metil)oxirano: Estructura similar pero con un grupo bromo en lugar de un anillo dioxolano.
Ácido 2-((2,3-Difluorofenoxi)metil)prop-2-enoico: Contiene un grupo ácido prop-2-enoico en lugar de un anillo dioxolano.
Singularidad
El 2-((2,3-Difluorofenoxi)metil)-1,3-dioxolano es único debido a su combinación de un anillo dioxolano y un grupo difluorofenoxi, que confiere propiedades químicas y reactividad distintas. Esta singularidad lo hace valioso para aplicaciones específicas en investigación e industria.
Propiedades
Fórmula molecular |
C10H10F2O3 |
|---|---|
Peso molecular |
216.18 g/mol |
Nombre IUPAC |
2-[(2,3-difluorophenoxy)methyl]-1,3-dioxolane |
InChI |
InChI=1S/C10H10F2O3/c11-7-2-1-3-8(10(7)12)15-6-9-13-4-5-14-9/h1-3,9H,4-6H2 |
Clave InChI |
HGHVKEVZFZSIJN-UHFFFAOYSA-N |
SMILES canónico |
C1COC(O1)COC2=C(C(=CC=C2)F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-(3-Chloro-4-methoxyphenyl)-6-mercapto-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one](/img/structure/B11795039.png)

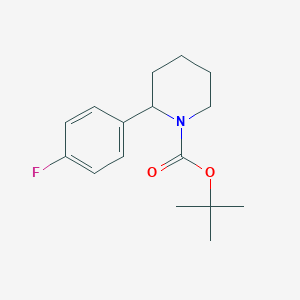

![2-{4-[(Benzyl-methyl-amino)-methyl]-piperidin-1-yl}-ethylamine](/img/structure/B11795056.png)
